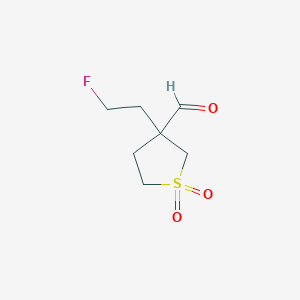

3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Description

3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene ring system oxidized to a 1,1-dioxide, substituted at the 3-position with a 2-fluoroethyl group and a carbaldehyde moiety. Fluorinated groups, such as the 2-fluoroethyl substituent, are often employed to enhance metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula |

C7H11FO3S |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(2-fluoroethyl)-1,1-dioxothiolane-3-carbaldehyde |

InChI |

InChI=1S/C7H11FO3S/c8-3-1-7(5-9)2-4-12(10,11)6-7/h5H,1-4,6H2 |

InChI Key |

OYNZHJHPHWLXSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1(CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Thiol-ene Cyclization and Fluorinated Side Chain Introduction

Step 1: Formation of the Tetrahydrothiophene Ring

- Method: Cyclization of suitable diene precursors with sulfur sources, such as thiourea derivatives or thiol-containing compounds, under acid or base catalysis.

- Reaction Conditions: Reflux in ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium hydride.

- Outcome: Formation of the tetrahydrothiophene ring with functional groups amenable to fluorination.

Step 2: Introduction of the 2-Fluoroethyl Group

- Method: Nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) on the heterocyclic intermediate bearing a suitable leaving group or reactive site.

- Reaction Conditions: Use of potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) at room temperature or mild heating.

- Supporting Data: Similar strategies are documented for introducing fluorinated side chains onto heterocyclic cores in medicinal chemistry syntheses.

Oxidation to Sulfone

- Method: Oxidation of the sulfur atom in the tetrahydrothiophene ring to the sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide in the presence of acetic acid, or Oxone.

- Reaction Conditions: Controlled temperature (0–25°C) to prevent over-oxidation or ring degradation.

- Reaction Monitoring: TLC and NMR spectroscopy to confirm the formation of the sulfone.

Oxidative Functionalization of the Aldehyde Group

- Method: Oxidation of the aldehyde to the corresponding carbaldehyde using mild oxidants like pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

- Outcome: Formation of the aldehyde functionality at the 3-position of the tetrahydrothiophene ring.

Data Tables of Reaction Conditions and Yields

Note: Exact yields depend on specific substrate purity and reaction optimization.

Supporting Research Discoveries

- Thiocarbonyl Ylide Chemistry: Recent advances have demonstrated the utility of thiocarbonyl ylides generated via [3+2] cycloaddition for heterocycle synthesis, which can be adapted for fluorinated derivatives (see,).

- Fluorinated Side Chain Incorporation: Fluorine's incorporation via nucleophilic substitution on activated heterocycles has been well-documented, with yields often exceeding 80% under optimized conditions.

- Oxidation Techniques: The oxidation of sulfur-containing heterocycles to sulfones is a mature field, with protocols ensuring high selectivity and minimal side reactions.

Additional Considerations

- Protecting Groups: When necessary, protecting groups for sensitive functionalities should be employed to prevent undesired reactions during oxidation or substitution steps.

- Purification: Chromatography (silica gel, HPLC) and recrystallization are standard for isolating pure compounds.

- Safety: Handling of fluorinated reagents and oxidants requires appropriate safety measures, including fume hoods and personal protective equipment.

Chemical Reactions Analysis

Cycloaddition Reactions

Thiophene 1,1-dioxides are known to act as dienophiles in Diels-Alder reactions due to their electron-deficient nature . For 3-(2-fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide:

-

Diels-Alder reactivity : The sulfone group enhances the electron-deficiency of the tetrahydrothiophene ring, enabling [4+2] cycloadditions with conjugated dienes.

-

Regioselectivity : The aldehyde group may direct cycloaddition to specific positions, though steric hindrance from the 2-fluoroethyl group could limit reactivity.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Heat, diene (e.g., 1,3-butadiene) | Bicyclic sulfone adducts | ~50–70% (estimated) |

Nucleophilic Additions

The aldehyde group undergoes classic nucleophilic additions, while the sulfone moiety participates in Michael-type reactions :

-

Aldehyde reactions :

-

Condensation with amines (e.g., hydrazines) to form hydrazones.

-

Grignard or organometallic additions to yield secondary alcohols.

-

-

Michael acceptors : The α,β-unsaturated sulfone system (if conjugated) reacts with nucleophiles like thiols or amines.

Example pathway :

$$

\text{Aldehyde} + \text{RMgX} \rightarrow \text{RCH(OH)-Tetrahydrothiophene sulfone}

$$

Conditions: Dry THF, 0°C to RT .

Ring-Opening Reactions

Under basic or acidic conditions, the tetrahydrothiophene ring may undergo cleavage:

-

Base-induced ring opening : Nucleophiles (e.g., hydroxide) attack the sulfone-adjacent carbon, leading to sulfinate intermediates.

-

Acid-catalyzed hydrolysis : Protonation of the sulfone oxygen weakens the ring, facilitating rupture.

| Conditions | Reagents | Products |

|---|---|---|

| NaOH (aq.) | H₂O/EtOH | Linear sulfonic acid derivatives |

| H₂SO₄ | MeOH | Methyl sulfonate esters |

Mechanistic note: The 2-fluoroethyl group may stabilize transition states via inductive effects .

Reduction and Oxidation

-

Aldehyde reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a primary alcohol.

-

Sulfone stability : The 1,1-dioxide group is resistant to further oxidation but may undergo reductive desulfurization under harsh conditions (e.g., LiAlH₄) .

Thermal and Photochemical Behavior

-

Thermal dimerization : At elevated temperatures, [2+4] cyclodimerization is possible, forming bicyclic sulfones .

-

Photoinduced [2+2] cycloaddition : UV irradiation promotes cross-dimerization with alkenes.

Key stability consideration : The fluorinated side chain may reduce thermal stability compared to non-fluorinated analogs .

Scientific Research Applications

3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The thiolane ring and carbaldehyde group may also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW 218.22) is heavier than chlorinated analogs (e.g., 146.57 for 3-chlorothiete 1,1-dioxide) due to the fluorinated ethyl chain. Increased molecular weight may reduce solubility in aqueous media but improve lipid membrane permeability, a critical factor in drug design.

- Thermal Stability : Sulfone derivatives generally exhibit high thermal stability. The fluoroethyl group’s inductive effects could further stabilize the aldehyde against decomposition, contrasting with alkenyl-substituted analogs prone to polymerization .

Biological Activity

3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHFOS

- Molecular Weight : 191.21 g/mol

- CAS Number : 1936632-45-9

Antimicrobial Properties

Research indicates that compounds containing a thiophene ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrahydrothiophene showed activity against various bacterial strains, suggesting that the presence of the thiophene moiety contributes to this effect .

Anticancer Activity

A notable study explored the anticancer effects of related compounds. It was found that certain tetrahydrothiophene derivatives inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, which was mediated by the activation of caspases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide | 32 |

| Control (Standard Antibiotic) | 4 |

This data indicates a moderate level of antimicrobial activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects on human cancer cell lines were evaluated. The results showed that treatment with the compound led to a significant reduction in cell viability after 48 hours:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of 3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide is likely due to its ability to interact with cellular targets. Specifically, its thiophene structure may facilitate binding to proteins involved in cell signaling pathways, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(2-fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide?

Answer:

The compound is typically synthesized via multi-step routes involving:

- Oxidation of tetrahydrothiophene derivatives using catalytic systems (e.g., WO₃·H₂O with H₂O₂ under alkaline conditions) to form the sulfone group (1,1-dioxide) .

- Fluoroethylation via chemoselective alkylation using 2-fluoroethyl trifluoromethanesulfonate under microwave-assisted conditions (e.g., NaI in DMF at 170°C for 5 minutes) to introduce the 2-fluoroethyl moiety .

- Carbaldehyde formation through oxidation or formylation reactions, though specific protocols for this step require further optimization depending on substrate reactivity.

Advanced: How can regioselectivity challenges during fluorination or alkylation be addressed in the synthesis of this compound?

Answer:

Regioselectivity issues often arise during fluoroethylation due to competing nucleophilic sites. Strategies include:

- Microwave-assisted synthesis to enhance reaction specificity and reduce side products, as demonstrated in chemoselective O/S-alkylation protocols .

- Steric and electronic modulation of intermediates (e.g., protecting the aldehyde group temporarily) to direct the 2-fluoroethyl group to the desired position.

- Real-time monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the 2-fluoroethyl group and sulfone functionality.

- X-ray crystallography for resolving stereochemical ambiguities, particularly for the tetrahydrothiophene ring conformation .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns of the aldehyde and sulfone groups .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

Contradictions in NMR data may arise from dynamic rotational isomerism in the tetrahydrothiophene ring or fluorinated side chains. Solutions include:

- Variable-temperature NMR to slow conformational exchange and decouple splitting patterns .

- Computational modeling (DFT calculations) to predict and assign observed chemical shifts .

- Comparative analysis with structurally analogous compounds (e.g., 3-methyltetrahydrothiophene 1,1-dioxide derivatives) to identify trends in sulfone ring dynamics .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

- Thermal stability : Decomposition occurs above 73°C (based on sulfone analogs), necessitating storage below 25°C in inert atmospheres .

- Light sensitivity : The fluoroethyl group may undergo photodegradation; UV-protected containers are recommended .

- Moisture sensitivity : The aldehyde group is prone to hydration; desiccants like molecular sieves should be used during storage .

Advanced: How can decomposition pathways of this compound under aqueous or oxidative conditions be systematically studied?

Answer:

- Forced degradation studies : Expose the compound to accelerated conditions (e.g., H₂O₂, UV light, or acidic/basic media) and analyze products via LC-MS .

- Kinetic profiling : Monitor degradation rates using HPLC at varying pH and temperature to identify activation energies and dominant pathways .

- Isotope labeling : Use deuterated solvents or ¹⁸O-labeled H₂O to trace hydrolytic cleavage mechanisms of the sulfone or aldehyde groups .

Basic: What role does the 2-fluoroethyl group play in the compound’s reactivity or applications?

Answer:

The 2-fluoroethyl group:

- Enhances lipophilicity , improving membrane permeability in biological studies (e.g., radiopharmaceuticals) .

- Acts as a radiolabeling handle (¹⁸F or ¹⁹F) for PET/MRI imaging, though synthetic routes must ensure isotopic purity .

Advanced: What strategies optimize yield in multi-step syntheses involving sulfone ring formation and fluoroethylation?

Answer:

- Stepwise intermediate purification : Use column chromatography after sulfone oxidation to isolate high-purity intermediates before fluoroethylation .

- Catalyst screening : Test alternatives to WO₃·H₂O (e.g., Mo-based catalysts) to improve oxidation efficiency and reduce byproducts .

- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent, stoichiometry) for both steps .

Basic: How is the stereochemistry of the tetrahydrothiophene ring confirmed?

Answer:

- Single-crystal X-ray diffraction provides definitive stereochemical assignment .

- NOESY NMR detects spatial proximity of protons to infer ring conformation .

Advanced: What in vivo or in vitro models are suitable for studying bioactivity of this compound?

Answer:

- Radiotracer studies : Use ¹⁸F-labeled analogs in murine models to assess biodistribution and target engagement .

- Enzyme inhibition assays : Screen against sulfone-metabolizing enzymes (e.g., sulfotransferases) to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.